Ethanone, 1-(2-ethenyl-1-cyclohexen-1-yl)-(9CI)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

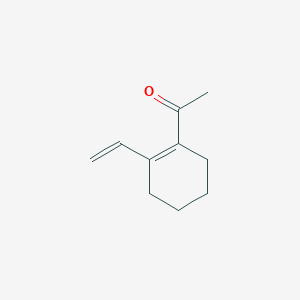

1-Acetyl-2-ethenyl-1-cyclohexene is an organic compound with the molecular formula C10H14O It is a cyclohexene derivative with an acetyl group and an ethenyl group attached to the cyclohexene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-Acetyl-2-ethenyl-1-cyclohexene can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with acetylene in the presence of a catalyst. This reaction typically requires elevated temperatures and pressures to proceed efficiently. Another method involves the use of a Grignard reagent, where cyclohexanone is reacted with vinyl magnesium bromide, followed by acetylation to introduce the acetyl group.

Industrial Production Methods

In industrial settings, the production of 1-acetyl-2-ethenyl-1-cyclohexene may involve large-scale catalytic processes. These processes often utilize metal catalysts such as palladium or nickel to facilitate the reaction between cyclohexanone and acetylene. The reaction conditions are optimized to achieve high yields and purity of the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

1-Acetyl-2-ethenyl-1-cyclohexene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetyl group to an alcohol or the ethenyl group to an ethyl group.

Substitution: The compound can undergo substitution reactions where the acetyl or ethenyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or ethyl-substituted cyclohexenes.

Substitution: Various substituted cyclohexenes depending on the nucleophile used.

Applications De Recherche Scientifique

Fragrance Industry

Ethanone, 1-(2-ethenyl-1-cyclohexen-1-yl)-(9CI) is primarily utilized as a fragrance component in perfumes and personal care products. Its unique scent profile contributes to the complexity of fragrances, making it a valuable ingredient in both high-end and mass-market products.

Case Study :

A study conducted by the European Commission highlighted the use of this compound in formulating fragrances that enhance consumer appeal while maintaining safety standards for allergens in cosmetic products .

Flavoring Agent

In addition to its role in fragrances, this compound is also used as a flavoring agent in food products. Its pleasant aroma and taste make it suitable for enhancing various culinary applications.

Data Table: Flavoring Applications

| Product Type | Application |

|---|---|

| Beverages | Used to enhance fruity flavors |

| Confectionery | Adds complexity to sweet products |

| Baked Goods | Provides a unique flavor profile |

Chemical Intermediate

Ethanone, 1-(2-ethenyl-1-cyclohexen-1-yl)-(9CI) serves as an intermediate in the synthesis of other chemical compounds. Its reactivity allows it to participate in various organic reactions, making it useful in chemical manufacturing.

Example Reactions :

- Aldol Condensation : This compound can undergo aldol condensation to form larger carbon skeletons used in pharmaceuticals.

Environmental and Safety Considerations

While Ethanone, 1-(2-ethenyl-1-cyclohexen-1-yl)-(9CI) has beneficial applications, its safety profile must be carefully managed. According to safety data sheets, precautions should be taken to avoid inhalation and skin contact due to potential irritant effects .

Regulatory Status

The compound is subject to regulatory scrutiny under various chemical safety regulations. The European Chemicals Agency (ECHA) monitors its use within the REACH framework to ensure environmental protection and human health safety .

Mécanisme D'action

The mechanism of action of 1-acetyl-2-ethenyl-1-cyclohexene involves its interaction with various molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the ethenyl group can undergo electrophilic addition. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, influencing the compound’s reactivity and biological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Acetyl-1-cyclohexene: Lacks the ethenyl group, making it less reactive in certain types of reactions.

2-Acetyl-1-cyclohexene: Has the acetyl group in a different position, affecting its chemical properties and reactivity.

1-Vinyl-1-cyclohexene: Lacks the acetyl group, making it less versatile in synthetic applications.

Uniqueness

1-Acetyl-2-ethenyl-1-cyclohexene is unique due to the presence of both the acetyl and ethenyl groups, which provide a combination of reactivity and versatility not found in similar compounds. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.

Activité Biologique

Ethanone, 1-(2-ethenyl-1-cyclohexen-1-yl)-(9CI), also known by its CAS number 115692-14-3, is a compound of interest due to its potential biological activity and applications in various fields, including medicinal chemistry and organic synthesis. This article examines the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₈O |

| Molecular Weight | 166.26 g/mol |

| CAS Number | 115692-14-3 |

| IUPAC Name | Ethanone, 1-(2-ethenyl-1-cyclohexen-1-yl)-(9CI) |

| InChI Key | WVZDOSQRQHZBMZ-UHFFFAOYSA-N |

The biological activity of Ethanone, 1-(2-ethenyl-1-cyclohexen-1-yl)-(9CI) is primarily attributed to its structural features that allow it to interact with various biological targets. The ketone functional group can participate in hydrogen bonding and nucleophilic addition reactions, while the cyclohexene moiety provides a hydrophobic region that can interact with lipid membranes and proteins. These interactions may modulate enzyme activities and influence metabolic pathways.

Potential Therapeutic Applications

Research has indicated that compounds similar to Ethanone, 1-(2-ethenyl-1-cyclohexen-1-yl)-(9CI) exhibit several biological activities:

- Anti-inflammatory Effects: Studies have suggested that such compounds may inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory diseases.

- Antimicrobial Properties: There is evidence that related compounds possess antimicrobial activity against various pathogens, making them candidates for further exploration in the development of new antibiotics or antifungal agents.

Case Studies and Research Findings

Several studies have explored the biological effects of Ethanone and its derivatives:

- Study on Anti-inflammatory Activity:

- Antimicrobial Activity Assessment:

-

Enzyme Interaction Studies:

- A study focused on enzyme kinetics revealed that Ethanone derivatives can act as competitive inhibitors for specific enzymes involved in metabolic pathways, hinting at their potential role as drug candidates.

Summary of Biological Activities

The following table summarizes key biological activities associated with Ethanone, 1-(2-ethenyl-1-cyclohexen-1-yl)-(9CI):

| Activity Type | Observations |

|---|---|

| Anti-inflammatory | Inhibition of cytokine production |

| Antimicrobial | Effective against Gram-positive bacteria |

| Enzyme inhibition | Competitive inhibition observed |

Propriétés

IUPAC Name |

1-(2-ethenylcyclohexen-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-3-9-6-4-5-7-10(9)8(2)11/h3H,1,4-7H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVZDOSQRQHZBMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(CCCC1)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.